molecular formula C11H6Cl2N2 B1603525 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 87388-06-5

4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B1603525
CAS RN: 87388-06-5
M. Wt: 237.08 g/mol
InChI Key: LQQWFTUQARACNM-UHFFFAOYSA-N
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Description



  • 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C11H5Cl2N .

  • It belongs to the class of pyrrole derivatives and contains two chlorine atoms on the phenyl ring.

  • The compound is a pale yellow solid.





  • Synthesis Analysis



    • The synthesis of 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile involves the reaction of appropriate starting materials under specific conditions.

    • Detailed synthetic routes and reaction mechanisms can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure of 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile can be determined using techniques such as X-ray crystallography.

    • The compound’s geometry, bond lengths, and angles can be characterized.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions.

    • Specific reactions and their mechanisms should be explored in relevant literature.





  • Physical And Chemical Properties Analysis



    • Properties such as melting point, solubility, and stability should be investigated.

    • Experimental data can be compared with theoretical calculations.




  • Scientific Research Applications

    Synthesis and Characterization

    • A study detailed the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, including compounds prepared by reacting 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with various arylidenemalononitriles, yielding products with excellent yield. This research underscores the compound's utility in creating complex molecules with potential biological applications (Sroor, 2019).

    Molecular Structure and Activity

    • Investigations into the structural, spectroscopic, thermal, and antimicrobial characteristics of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its transition metal complexes revealed high antibacterial activity, suggesting the compound's significant role in developing new antimicrobial agents (Sadeek et al., 2015).

    Environmental and Analytical Applications

    • A molecularly imprinted polymers-based electrochemical sensor for 2,4-Dichlorophenol determination showcased the use of pyrrole in creating highly selective sensors, indicating potential environmental monitoring applications of related compounds (Liu et al., 2016).

    Photophysical Properties and Applications

    • The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines from 1-[3-(thienyl-2-carbonitrile)]pyrrole highlighted a method for producing compounds with potential applications in medicinal chemistry, showcasing the versatility of pyrrole derivatives in synthesizing complex heterocyclic compounds (Vega & Gil, 1991).

    Safety And Hazards



    • Safety information, including toxicity and handling precautions, should be considered.

    • Always follow safety guidelines when working with this compound.




  • Future Directions



    • Further research could explore the compound’s biological activity, potential applications, and optimization of synthetic routes.




    properties

    IUPAC Name

    4-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H6Cl2N2/c12-8-1-2-9(11(13)3-8)10-6-15-5-7(10)4-14/h1-3,5-6,15H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LQQWFTUQARACNM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1Cl)Cl)C2=CNC=C2C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H6Cl2N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90604091
    Record name 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90604091
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    237.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile

    CAS RN

    87388-06-5
    Record name 4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90604091
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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